molecular formula C13H9FO4 B12174535 2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B12174535
M. Wt: 248.21 g/mol
InChI Key: JAKOBEXKEFQSDA-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a pyranone ring fused with a fluorobenzoate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoic acid.

    Reduction: Formation of 2-methyl-4-hydroxy-4H-pyran-3-yl 2-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The fluorine atom in the benzoate moiety enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-methyl-4-oxo-4H-pyran-3-yl 2-methylbutanoate
  • 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

Uniqueness

2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C13H9FO4

Molecular Weight

248.21 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-fluorobenzoate

InChI

InChI=1S/C13H9FO4/c1-8-12(11(15)6-7-17-8)18-13(16)9-4-2-3-5-10(9)14/h2-7H,1H3

InChI Key

JAKOBEXKEFQSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

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